Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate
Description
Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a hydroxyl group at the 3-position and a 2-(trifluoromethoxy)phenyl substituent at the 1-position. The cyclobutane ring introduces conformational constraints, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, traits common in bioactive molecules . Although direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural features align with fluorinated cyclobutane derivatives used in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H13F3O4 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H13F3O4/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16/h2-5,8,17H,6-7H2,1H3 |
InChI Key |
XCSTXGXAZOSANA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
[2 + 2] Photocycloaddition for Cyclobutane Core Formation
The cyclobutane ring is most commonly formed via [2 + 2] photocycloaddition of olefins or related precursors under UV light, often catalyzed by copper(I) salts such as CuOTf or Cu(I) complexes. This method is well-documented for generating cyclobutane rings with high regio- and stereoselectivity.
- Mechanism: Upon UV irradiation (commonly at 254 nm), two olefinic substrates undergo a photochemical [2 + 2] cycloaddition to form the cyclobutane ring.
- Catalysis: Copper(I) catalysis enhances selectivity and yield by stabilizing intermediates and directing the stereochemical outcome.
- Solvents: Ether solvents like diethyl ether or tetrahydrofuran (THF) are preferred for efficient product formation.
This approach can yield racemic mixtures of cyclobutanes with defined stereochemistry, including the (1s,3s) configuration required for the target compound.
Functional Group Installation and Stereocontrol
After cyclobutane ring formation, the hydroxy group at the 3-position and the methyl carboxylate at the 1-position are introduced or transformed through:
- Oxidative cleavage and epimerization: To adjust stereochemistry and install the hydroxy group.
- Enantioselective reductions: Using oxazaborolidine catalysts or similar chiral reagents to achieve stereoselective hydroxy group placement.
- Esterification: Methylation of carboxylic acid intermediates to afford the methyl ester.
These steps often follow the photocycloaddition and may involve purification of diastereomeric mixtures to isolate the desired (1s,3s) isomer.
Incorporation of the Trifluoromethoxyphenyl Group
The trifluoromethoxy substituent on the phenyl ring is introduced either by:
- Using appropriately substituted aryl precursors in the photocycloaddition step.
- Post-cyclization functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
The trifluoromethoxy group is important for modulating the compound's electronic and steric properties and requires careful handling due to its electron-withdrawing nature.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of aryl olefin | Aryl trifluoromethoxy-substituted olefin precursor synthesis | Precursor with trifluoromethoxyphenyl group |
| 2 | [2 + 2] Photocycloaddition | UV light (254 nm), Cu(I) catalyst, ether solvent | Formation of cyclobutane ring (racemic) |
| 3 | Oxidative cleavage/epimerization | Oxidants (e.g., OsO4, periodate), base | Installation of hydroxy group, stereochemical adjustment |
| 4 | Enantioselective reduction | Oxazaborolidine catalyst, hydride source | Stereoselective hydroxy group formation |
| 5 | Esterification | Methylation reagents (e.g., MeI, base) | Formation of methyl carboxylate ester |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclobutane derivatives
Scientific Research Applications
Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industrial Applications: This compound can be used in the synthesis of agrochemicals, polymers, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclobutane Derivatives
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ()
- Key Differences: Lacks the hydroxyl and trifluoromethoxy groups; instead, it has a methylamino substituent.
- The methylamino group may enhance basicity compared to the target compound’s ester functionality .
Carbamate and Cyclopentane Analogs
Methyl (3-hydroxyphenyl)-carbamate ()
- Key Differences : Carbamate group instead of ester; hydroxyl group is on a phenyl ring rather than a cyclobutane.
- Implications : Carbamates are generally more hydrolytically stable than esters but may exhibit different pharmacokinetic profiles .
EP 1 763 351 Compound ()
- Key Differences : Cyclopentane ring with trifluoromethyl and isopropyl groups.
Physical and Chemical Properties
Polarity and Solubility
- The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate).
Tabulated Comparison
Research Implications and Limitations
The comparisons are inferred from structural analogs due to the absence of direct data for the target compound. Further experimental studies are required to validate:
- Synthetic Routes : Optimization of cyclobutane ring closure and trifluoromethoxy incorporation.
- Bioactivity : Impact of conformational rigidity and fluorination on target binding.
Biological Activity
Rac-methyl (1S,3S)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula: C12H12F3NO3
- Molecular Weight: 273.22 g/mol
- CAS Number: 2913228-97-2
The structure features a cyclobutane core with a hydroxyl group and a trifluoromethoxy-substituted phenyl moiety, which may influence its biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is thought to be mediated by:
- Receptor Binding: The trifluoromethoxy group may enhance binding affinity to specific receptors involved in inflammatory and proliferative pathways.
- Enzyme Inhibition: Potential inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial in inflammatory processes.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Study (2022): A study published in Molecules demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells in vitro. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .
- Anti-inflammatory Research (2023): Another research article examined the anti-inflammatory properties of this compound in a murine model of arthritis. Results indicated a reduction in paw swelling and inflammatory markers, suggesting potential for treatment strategies targeting chronic inflammation .
Comparative Biological Activity Table
Q & A
Q. What are the standard synthetic routes for rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclobutane Core Formation : Photochemical [2+2] cycloaddition of substituted cinnamic acid derivatives under UV light generates the cyclobutane scaffold .
Trifluoromethoxy Introduction : Electrophilic substitution or nucleophilic displacement using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .
Esterification : Methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux (60–80°C) to form the methyl ester .
Key Parameters :
- Temperature control during cycloaddition to avoid side reactions (e.g., ring-opening).
- Catalyst choice (e.g., Lewis acids like BF₃·Et₂O) for regioselective trifluoromethoxy incorporation.
- Purity of intermediates monitored via HPLC or GC-MS to ensure high final yield (>70%) .
Q. How is the stereochemistry of the cyclobutane ring confirmed, and what analytical techniques are critical for structural validation?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and ring puckering parameters (e.g., Cremer-Pople coordinates) .
- NMR Spectroscopy :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate puckered cyclobutane conformations .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in substitution reactions?
Methodological Answer:
- Electronic Effects : The -OCF₃ group is strongly electron-withdrawing (σₚ = +0.35), polarizing the cyclobutane ring and activating specific positions for nucleophilic attack (e.g., C-1 carboxylate) .
- Reactivity Studies :
- Nucleophilic Substitution : React with amines (e.g., NH₃/EtOH, 50°C) to form amide derivatives; monitor via TLC.
- Oxidation : Use KMnO₄/H₂O to oxidize the hydroxy group to a ketone, confirmed by IR (C=O stretch ~1700 cm⁻¹) .
Contradictions : Competing steric effects from the cyclobutane ring may reduce expected reactivity; kinetic studies (e.g., Arrhenius plots) are recommended to resolve discrepancies .
Q. What strategies resolve crystallographic data contradictions in determining the cyclobutane ring’s puckering amplitude?
Methodological Answer:
- Data Collection : High-resolution X-ray data (θ > 25°, Rint < 5%) minimize thermal motion artifacts .
- Puckering Analysis : Apply Cremer-Pople coordinates (θ, φ) to quantify non-planarity:
- Validation : Cross-reference with solid-state NMR (¹³C CP/MAS) to confirm dynamic averaging in solution vs. static crystal packing .
Q. How does the stereochemical arrangement at C-1 and C-3 impact biological activity, and what assays are used to evaluate this?
Methodological Answer:
- Stereochemical Impact : The (1s,3s) configuration enhances hydrogen bonding with target proteins (e.g., enzyme active sites) compared to rac mixtures .
- Assays :
- Enzyme Inhibition : IC₅₀ determination via fluorescence polarization (e.g., kinase assays).
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) using LC-MS quantification .
Contradictions : Bioactivity discrepancies between enantiomers require chiral HPLC separation (>99% ee) and dose-response curve comparisons .
Q. What computational tools are recommended for retrosynthetic analysis of this compound, and how accurate are their predictions?
Methodological Answer:
- AI-Driven Tools : Use template-based systems (e.g., Reaxys/Pistachio databases) to prioritize routes with high feasibility scores (>0.8) .
- Validation : Compare predicted vs. experimental yields for key steps (e.g., esterification) using statistical metrics (R² > 0.85).
Limitations : Stereochemical outcomes may require manual adjustment; molecular dynamics simulations (e.g., AMBER) improve accuracy for strained cyclobutane systems .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed journals and databases like PubChem/CAS .
- For synthetic optimization, screen alternative catalysts (e.g., Bi(OTf)₃) to improve trifluoromethoxy incorporation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
